molecular formula C17H13N3O4S2 B12169216 4-Pyridinecarboxamide, N-(5-((4-hydroxy-3-methoxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- CAS No. 72732-39-9

4-Pyridinecarboxamide, N-(5-((4-hydroxy-3-methoxyphenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-

Cat. No.: B12169216
CAS No.: 72732-39-9
M. Wt: 387.4 g/mol
InChI Key: WUQSUTWAOKZXAK-NTEUORMPSA-N
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Description

N-[(5E)-5-[(4-HYDROXY-3-METHOXY-PHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolidine ring, a pyridine carboxamide group, and a hydroxy-methoxy phenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-5-[(4-HYDROXY-3-METHOXY-PHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable thiol with a carbonyl compound under acidic or basic conditions to form the thiazolidine ring.

    Introduction of the Pyridine Carboxamide Group: This can be achieved through a coupling reaction between a pyridine derivative and an amine group.

    Attachment of the Hydroxy-Methoxy Phenyl Group: This step involves the condensation of the hydroxy-methoxy benzaldehyde with the thiazolidine ring, typically under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Conditions for substitution reactions can vary, but often involve the use of strong acids or bases, and sometimes catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(5E)-5-[(4-HYDROXY-3-METHOXY-PHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-THIAZOLIDIN-3-YL]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-((4-HYDROXY-3-METHOXY-BENZYLIDENE)-AMINO)-PHENYL)-ACETAMIDE: Similar structure but different functional groups.

    4-Hydroxy-3-methoxycinnamic acid: Shares the hydroxy-methoxy phenyl group but lacks the thiazolidine and pyridine carboxamide groups.

Properties

CAS No.

72732-39-9

Molecular Formula

C17H13N3O4S2

Molecular Weight

387.4 g/mol

IUPAC Name

N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C17H13N3O4S2/c1-24-13-8-10(2-3-12(13)21)9-14-16(23)20(17(25)26-14)19-15(22)11-4-6-18-7-5-11/h2-9,21H,1H3,(H,19,22)/b14-9+

InChI Key

WUQSUTWAOKZXAK-NTEUORMPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)O

Origin of Product

United States

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